molecular formula C8H7BrN2O2 B171881 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one CAS No. 134336-95-1

3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one

Cat. No.: B171881
CAS No.: 134336-95-1
M. Wt: 243.06 g/mol
InChI Key: WYKFNKAPXYINNF-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the bromoethyl group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate to form oxazolo[4,5-b]pyridine-2(3H)-thione, which can then be brominated to introduce the bromoethyl group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by various nucleophiles.

    Oxidation and reduction: The oxazole and pyridine rings can participate in redox reactions.

    Cyclization and ring-opening: The compound can form new ring structures or open existing ones under specific conditions.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic substitution: Products include azidoethyl, thiocyanatoethyl, and aminoethyl derivatives.

    Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromoethyl group may facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

    Oxazolo[4,5-b]pyridine-2(3H)-thione: Similar structure but with a thione group instead of the bromoethyl group.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar heterocyclic frameworks but different substituents.

Uniqueness: 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential for further chemical modifications.

Properties

IUPAC Name

3-(2-bromoethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-3-5-11-7-6(13-8(11)12)2-1-4-10-7/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKFNKAPXYINNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)O2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438959
Record name 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134336-95-1
Record name 3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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